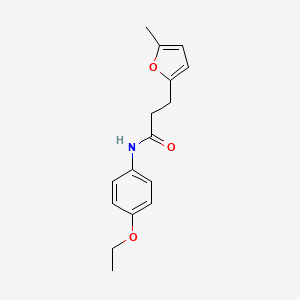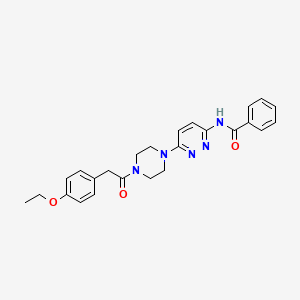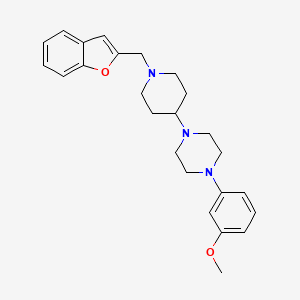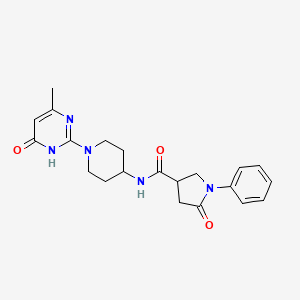
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide, also known as EPM-102 or Furamidine, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the family of furamidines, which are known for their antiprotozoal and antitumor activities.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is not fully understood, but studies suggest that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has been shown to have anti-inflammatory and antiprotozoal activities. Studies have also suggested that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide may have neuroprotective effects and could be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its broad spectrum of activity against various cancer cell lines. Additionally, N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown low toxicity in animal models, suggesting its potential as a therapeutic agent. However, one limitation of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide is its limited solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. One area of interest is the development of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide and its potential applications in the treatment of cancer and other diseases. Finally, studies are needed to investigate the potential use of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide as a tool in the study of DNA replication and repair mechanisms.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide involves the reaction of 4-ethoxyaniline with 5-methylfurfural in the presence of acetic acid and hydrogen peroxide. This reaction yields the intermediate 4-ethoxy-N-(5-methylfuran-2-yl)aniline, which is then reacted with propionyl chloride to form N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide has also been shown to inhibit the growth of cancer cells in animal models, suggesting its potential as a therapeutic agent.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-9H,3,10-11H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYGGCOFCNXNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328654 | |
| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676847 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
CAS RN |
477281-44-0 | |
| Record name | N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301328654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2456324.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2456327.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
![Ethyl 4-(5-methylfuran-2-yl)-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2456329.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)


![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)

![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)
